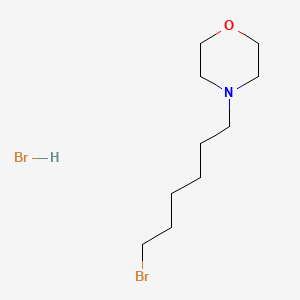

4-(6-Bromohexyl)morpholine Hydrobromide

Beschreibung

Evolution of Morpholine (B109124) as a Pivotal Heterocyclic Scaffold in Medicinal Chemistry

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govresearchgate.net Its evolution from a simple solvent to a key building block in blockbuster drugs underscores its importance. The presence of the morpholine moiety in a molecule can enhance its pharmacological profile by improving aqueous solubility, metabolic stability, and bioavailability. researchgate.netsci-hub.se The nitrogen atom of the morpholine ring is basic, allowing for the formation of salts and favorable interactions with biological targets, while the oxygen atom can act as a hydrogen bond acceptor. acs.orgresearchgate.net

Table 1: Examples of Morpholine-Containing Drugs and their Therapeutic Applications

| Drug Name | Therapeutic Application | Contribution of Morpholine Scaffold |

| Linezolid | Antibiotic | Enhances solubility and provides a key binding interaction. ijprems.com |

| Aprepitant | Antiemetic | Improves pharmacokinetic properties and is part of the core pharmacophore. acs.orgsci-hub.se |

| Gefitinib | Anticancer | The morpholine group improves solubility and metabolic stability. |

| Reboxetine | Antidepressant | Contributes to the drug's receptor binding and pharmacokinetic profile. acs.org |

| Timolol | Beta-blocker | The morpholine moiety is integral to its beta-adrenergic receptor blocking activity. sci-hub.se |

This table provides illustrative examples and is not exhaustive.

Overview of Bromoalkyl Morpholine Derivatives within Chemical Synthesis and Biological Exploration

Bromoalkyl morpholine derivatives are a specific subclass of substituted morpholines that serve as highly valuable intermediates in chemical synthesis. These compounds feature a reactive bromoalkyl chain attached to the morpholine nitrogen. The bromine atom acts as a good leaving group, making these molecules excellent alkylating agents for introducing the morpholine moiety onto other chemical structures. researchgate.netresearchgate.net This reactivity allows for the construction of more complex molecules with potential biological activities. ijprs.comnih.gov

In synthetic chemistry, bromoalkyl morpholines are employed to create a diverse range of compounds. For example, they can be reacted with amines, phenols, thiols, and other nucleophiles to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. researchgate.net This versatility enables the synthesis of extensive libraries of compounds for screening in drug discovery programs. nih.govchemrxiv.org The length of the alkyl chain in bromoalkyl morpholine derivatives can be varied, providing a means to control the distance and flexibility of the morpholine group relative to the rest of the molecule, a critical factor in optimizing interactions with biological targets. nih.gov

Rationale for Investigating 4-(6-Bromohexyl)morpholine Hydrobromide within the Context of Derivative Research

The investigation of 4-(6-bromohexyl)morpholine hydrobromide stems from its specific utility as a bifunctional reagent in the synthesis of novel, long-chain morpholine derivatives. achemblock.com The "bromohexyl" portion of the molecule provides a six-carbon aliphatic spacer, which is a key design element in the development of certain targeted therapeutic and diagnostic agents. nih.gov This spacer arm allows the morpholine headgroup to be positioned at a significant distance from a parent molecule, which can be crucial for establishing optimal binding to a biological target or for linking different molecular fragments together.

The hydrobromide salt form of this compound often enhances its stability and handling properties as a laboratory reagent. Researchers utilize 4-(6-bromohexyl)morpholine hydrobromide to systematically modify lead compounds. By attaching the morpholinohexyl group, they can probe the structure-activity relationship (SAR) of a new series of molecules. For example, the introduction of this moiety can improve a compound's pharmacokinetic properties or introduce new interactions with a target protein. sci-hub.see3s-conferences.org The specific length of the hexyl chain is not arbitrary; it is often selected to bridge specific domains within a biological target or to achieve a desired level of lipophilicity. Therefore, 4-(6-bromohexyl)morpholine hydrobromide is a strategic tool for medicinal chemists aiming to synthesize derivatives with tailored biological functions.

Table 2: Physicochemical Properties of 4-(6-Bromohexyl)morpholine Hydrobromide

| Property | Value |

| CAS Number | 2006276-96-4 |

| Molecular Formula | C10H21Br2NO |

| Molecular Weight | 331.09 g/mol |

| IUPAC Name | 4-(6-bromohexyl)morpholine;hydrobromide |

Data sourced from publicly available chemical databases. achemblock.com

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C10H21Br2NO |

|---|---|

Molekulargewicht |

331.09 g/mol |

IUPAC-Name |

4-(6-bromohexyl)morpholine;hydrobromide |

InChI |

InChI=1S/C10H20BrNO.BrH/c11-5-3-1-2-4-6-12-7-9-13-10-8-12;/h1-10H2;1H |

InChI-Schlüssel |

ROMMYSWKDUJIGE-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1CCCCCCBr.Br |

Herkunft des Produkts |

United States |

Synthetic Pathways and Advanced Methodologies for 4 6 Bromohexyl Morpholine Hydrobromide and Analogues

Retrosynthetic Analysis for 4-(6-Bromohexyl)morpholine Hydrobromide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-(6-Bromohexyl)morpholine Hydrobromide, the primary disconnection occurs at the quaternary ammonium (B1175870) salt, suggesting an acid-base reaction between the tertiary amine, 4-(6-bromohexyl)morpholine, and hydrobromic acid.

A further disconnection of the 4-(6-bromohexyl)morpholine intermediate points to a nucleophilic substitution reaction. This involves breaking the carbon-nitrogen bond formed between the morpholine (B109124) ring and the hexyl chain. This leads to two key precursors: morpholine and a 6-carbon chain with two leaving groups, such as 1,6-dibromohexane (B150918). This approach represents the most direct and common synthetic route.

Synthetic Routes for Bromoalkyl Morpholine Intermediates

The formation of the bromoalkyl morpholine intermediate is a critical step, typically achieved through nucleophilic substitution.

Nucleophilic Substitution Strategies for Alkyl Bromide Introduction

The most prevalent method for synthesizing 4-(6-bromohexyl)morpholine is the direct N-alkylation of morpholine with 1,6-dibromohexane. cognitoedu.orgstudymind.co.uk This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) mechanism. studymind.co.uksavemyexams.com The nitrogen atom of the morpholine acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,6-dibromohexane, displacing a bromide ion. cognitoedu.org

To favor the desired mono-alkylation product over the bis-substituted quaternary ammonium salt, a significant excess of 1,6-dibromohexane is typically used. The reaction is often carried out in the presence of a base, such as potassium carbonate or sodium carbonate, to neutralize the hydrobromic acid that is formed as a byproduct. google.comrsc.org The choice of solvent can influence the reaction rate and selectivity, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common choices. rsc.org

Alternative Halogenation Procedures

While direct alkylation with a dihaloalkane is common, alternative strategies can be employed, particularly if the starting material is a hydroxyalkyl morpholine derivative. For instance, one could synthesize 4-(6-hydroxyhexyl)morpholine first, followed by a halogenation step to replace the hydroxyl group with a bromine atom.

Common brominating agents for such a transformation include phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). Another approach is the Appel reaction, which uses a combination of triphenylphosphine (B44618) and a bromine source like carbon tetrabromide. These methods can be advantageous when trying to avoid the potential for over-alkylation seen with dihaloalkane reagents. However, conventional halogenation methods often involve toxic and corrosive reagents. researchgate.net Greener alternatives, such as oxidative halogenation using alkali halogen salts, are being developed to mitigate these issues. researchgate.net

Quaternization and Salt Formation Methodologies for Hydrobromide Derivatives

The final step in the synthesis is the conversion of the tertiary amine, 4-(6-bromohexyl)morpholine, into its hydrobromide salt. This is a straightforward acid-base reaction, often referred to as quaternization, where the lone pair of electrons on the morpholine nitrogen is protonated by hydrobromic acid (HBr). unacademy.com

This reaction, also known as the Menshutkin reaction in the context of forming quaternary ammonium salts from tertiary amines and alkyl halides, is typically performed by treating a solution of the amine with an aqueous or ethereal solution of HBr. wikipedia.org The resulting salt precipitates from the solution or is isolated by evaporation of the solvent. The formation of the hydrobromide salt serves several purposes: it increases the stability of the compound, often renders it as a more crystalline and easily handleable solid, and can improve its solubility in certain solvents.

Optimization of Reaction Conditions and Yield for Bromoalkyl Morpholine Hydrobromide Synthesis

Optimizing the synthesis of 4-(6-bromohexyl)morpholine hydrobromide involves careful control of several reaction parameters to maximize yield and purity while minimizing side reactions.

Key parameters for the initial N-alkylation step include:

Stoichiometry : Using a significant molar excess of 1,6-dibromohexane relative to morpholine is crucial to suppress the formation of the undesired bis-morpholinohexane byproduct.

Base : The choice and amount of base can affect the reaction rate. Stronger bases can accelerate the reaction but may also promote side reactions. Potassium carbonate is a common and effective choice.

Solvent : Polar aprotic solvents like DMF, acetonitrile, or acetone (B3395972) are often preferred as they can effectively solvate the reactants and facilitate the SN2 reaction.

Temperature : The reaction is typically heated to increase the rate of reaction. However, excessively high temperatures can lead to decomposition or the formation of byproducts. researchgate.net Temperatures in the range of 60-100 °C are common. google.com

Catalyst : The addition of a catalytic amount of an alkali metal halide, such as sodium or potassium iodide, can sometimes accelerate the reaction through the in-situ formation of the more reactive 1-bromo-6-iodohexane via the Finkelstein reaction. google.com

The following table summarizes typical conditions and their impact on the N-alkylation of morpholine derivatives.

| Parameter | Condition | Rationale / Impact |

| Reactant Ratio | 1.5 to 3+ equivalents of alkyl halide | Minimizes dialkylation, increasing yield of the desired mono-alkylated product. |

| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Solubilizes reactants and facilitates the SN2 mechanism. |

| Base | K₂CO₃, NaHCO₃, Triethylamine | Neutralizes the HBr byproduct, driving the reaction to completion. nih.govcdnsciencepub.com |

| Temperature | 25°C to 100°C | Increases reaction rate; higher temperatures may require careful monitoring to avoid side reactions. google.com |

| Catalyst | NaI, KI (catalytic amount) | Promotes halide exchange (Finkelstein reaction), increasing the rate of alkylation. google.com |

For the final salt formation, the key is the controlled addition of hydrobromic acid to a solution of the purified amine intermediate until precipitation is complete, ensuring a high-purity final product.

Green Chemistry Principles in the Synthesis of Morpholine Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles can be applied to the synthesis of 4-(6-bromohexyl)morpholine hydrobromide and its analogues.

Atom Economy : The primary nucleophilic substitution reaction has a good atom economy, as most atoms from the reactants are incorporated into the desired product or a simple salt byproduct. acs.org

Safer Solvents and Reagents : Research into greener syntheses of morpholine derivatives focuses on replacing hazardous solvents like DMF with more benign alternatives such as ethanol, water, or deep eutectic solvents (DESs). rsc.orgrsc.orgresearchgate.net DESs, which are mixtures of hydrogen bond donors and acceptors, are biodegradable, have low toxicity, and can be highly effective for N-alkylation reactions. rsc.orgresearchgate.net

Catalysis : The use of catalytic reagents is superior to stoichiometric ones. acs.org Phase-transfer catalysis can be employed to enhance reaction rates and selectivity in biphasic systems, reducing the need for large quantities of organic solvents. wikipedia.org Additionally, developing catalytic systems that allow for the direct use of alcohols instead of alkyl halides as alkylating agents is an active area of research, as this would produce water as the only byproduct. researchgate.netresearchgate.net

Energy Efficiency : Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Waste Reduction : Optimizing reactions to maximize yield and selectivity, as discussed in the previous section, directly contributes to waste prevention, a core tenet of green chemistry. acs.org

By incorporating these principles, the synthesis of morpholine derivatives can be made more environmentally friendly and sustainable. chemrxiv.org

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-(6-Bromohexyl)morpholine Hydrobromide, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of 4-(6-Bromohexyl)morpholine Hydrobromide, distinct signals would be expected for the protons of the morpholine (B109124) ring and the hexyl chain.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

| H on N⁺-CH₂ (morpholine) | ~3.8 - 4.2 | Multiplet | 4H |

| H on O-CH₂ (morpholine) | ~3.6 - 4.0 | Multiplet | 4H |

| N⁺-CH₂ (hexyl) | ~3.2 - 3.6 | Triplet | 2H |

| Br-CH₂ (hexyl) | ~3.4 | Triplet | 2H |

| Internal CH₂ (hexyl) | ~1.3 - 1.9 | Multiplets | 8H |

Note: The presence of the hydrobromide salt would lead to a downfield shift of the protons adjacent to the nitrogen atom due to the positive charge on the morpholinium ion.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 4-(6-Bromohexyl)morpholine Hydrobromide would give a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| N⁺-CH₂ (morpholine) | ~50 - 55 |

| O-CH₂ (morpholine) | ~65 - 70 |

| N⁺-CH₂ (hexyl) | ~58 - 62 |

| Br-CH₂ (hexyl) | ~33 - 37 |

| Internal CH₂ (hexyl) | ~25 - 32 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically over two or three bonds. For instance, it would confirm the connectivity of the protons within the hexyl chain and within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the structure.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connection between the hexyl chain and the morpholine ring, for example, by observing a correlation between the N⁺-CH₂ protons of the hexyl chain and the carbons of the morpholine ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For 4-(6-Bromohexyl)morpholine Hydrobromide, HRMS would be used to confirm the molecular formula C₁₀H₂₀BrNO (for the free base) by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) would result in a characteristic isotopic pattern.

Expected HRMS Data:

| Ion | Calculated m/z |

| [C₁₀H₂₀⁷⁹BrNO + H]⁺ | 266.0801 |

| [C₁₀H₂₀⁸¹BrNO + H]⁺ | 268.0781 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its confirmation. In the MS/MS analysis of the [M+H]⁺ ion of 4-(6-Bromohexyl)morpholine, characteristic fragmentation pathways would involve the loss of the bromohexyl side chain or cleavage within the morpholine ring.

Plausible Fragmentation Pathways:

Loss of HBr: A common fragmentation for bromoalkanes.

Cleavage of the C-N bond: Leading to the formation of the morpholinium ion and a bromohexyl radical or cation.

Fragmentation of the hexyl chain: Resulting in a series of ions with decreasing mass.

The detailed analysis of these fragments would provide unequivocal evidence for the structure of 4-(6-Bromohexyl)morpholine Hydrobromide.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 4-(6-bromohexyl)morpholine hydrobromide is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the morpholine ring, the alkyl chain, the carbon-bromine bond, and the hydrobromide salt.

The morpholine moiety would be identified by several key vibrations. The C-O-C stretching of the ether group within the morpholine ring typically appears as a strong band in the region of 1115-1085 cm⁻¹. The C-N stretching vibrations of the tertiary amine are expected in the 1250-1020 cm⁻¹ range. The C-H stretching vibrations of the methylene (B1212753) groups in the morpholine ring are anticipated to be observed around 2950-2850 cm⁻¹, while C-H bending vibrations would appear in the 1470-1430 cm⁻¹ region. helixchrom.comresearchgate.net

The presence of the hexyl chain will contribute additional C-H stretching and bending absorptions. The C-Br stretching vibration is a key indicator of the bromohexyl group and is typically found in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹. nih.govnih.gov

As a hydrobromide salt, the protonated morpholine nitrogen will exhibit N-H stretching bands. These are often broad and can appear in the 2700-2250 cm⁻¹ range, sometimes overlapping with the C-H stretching bands. nih.gov The presence of these distinct absorption bands allows for the unequivocal confirmation of the compound's functional group composition.

Table 1: Predicted Infrared (IR) Absorption Bands for 4-(6-Bromohexyl)morpholine Hydrobromide

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| N-H (salt) | Stretching | 2700 - 2250 (broad) |

| C-H (alkyl & morpholine) | Stretching | 2950 - 2850 |

| C-H (alkyl & morpholine) | Bending | 1470 - 1430 |

| C-O-C (ether) | Stretching | 1115 - 1085 |

| C-N (tertiary amine) | Stretching | 1250 - 1020 |

| C-Br | Stretching | 600 - 500 |

This table is based on characteristic infrared absorption frequencies for the respective functional groups.

X-ray Crystallography for Solid-State Structural Determination

It is anticipated that the crystal structure of 4-(6-bromohexyl)morpholine hydrobromide would exhibit similar features. The protonated morpholinium ring and the bromide anion would form a hydrogen-bonded network, while the bromohexyl chains would align through van der Waals interactions. The precise packing arrangement, unit cell dimensions, and space group would be determined from the diffraction data. For instance, a related compound, 4-((6-bromohexyl)oxy)-2-hydroxybenzaldehyde, has been characterized by X-ray crystallography, providing a precedent for the structural analysis of molecules containing a bromohexyl moiety. researchgate.net

Table 2: Hypothetical Crystallographic Parameters for 4-(6-Bromohexyl)morpholine Hydrobromide

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10 - 15 |

| b (Å) | 8 - 12 |

| c (Å) | 20 - 30 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Z (molecules/unit cell) | 4 |

This table presents hypothetical data based on typical values for similar organic salts and is for illustrative purposes only.

Chromatographic Techniques for Purification and Purity Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for assessing the purity of 4-(6-bromohexyl)morpholine hydrobromide.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For the analysis of 4-(6-bromohexyl)morpholine hydrobromide, a reversed-phase HPLC method would be most suitable. In this mode, a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier to improve peak shape for the amine.

The retention time of the compound will depend on the specific chromatographic conditions, including the column type, mobile phase composition, flow rate, and temperature. Due to its alkyl chain, the compound is expected to have a significant retention time on a reversed-phase column. The purity of a sample can be determined by integrating the peak area of the main compound and any impurities detected. For compounds like morpholine and its derivatives which lack a strong UV chromophore, derivatization with a UV-active agent such as 1-naphthylisothiocyanate can be employed to enhance detection sensitivity. rsc.orgresearchgate.net Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used as the detector. helixchrom.com

Table 3: Illustrative HPLC Method Parameters for 4-(6-Bromohexyl)morpholine Hydrobromide Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or ELSD/MS |

| Injection Volume | 10 µL |

This table provides an example of a typical HPLC method and is for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. While 4-(6-bromohexyl)morpholine hydrobromide is a salt and thus non-volatile, its free base form, 4-(6-bromohexyl)morpholine, can be analyzed by GC-MS. This would typically involve a neutralization step followed by extraction into an organic solvent.

In the gas chromatograph, the compound would be separated from any volatile impurities based on its boiling point and interaction with the stationary phase of the GC column. The retention time would be characteristic of the compound under the specific GC conditions.

Upon entering the mass spectrometer, the molecule is ionized, typically by electron impact (EI), leading to the formation of a molecular ion and various fragment ions. The mass spectrum of 4-(6-bromohexyl)morpholine would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units. restek.com

Expected fragmentation pathways would include cleavage of the C-Br bond, fragmentation of the hexyl chain, and cleavage of the morpholine ring. Common fragments would include the morpholine ring (m/z 86), and various fragments of the bromohexyl chain. The mass spectrum provides a molecular fingerprint that confirms the identity of the compound.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in the Mass Spectrum of 4-(6-Bromohexyl)morpholine

| m/z | Predicted Fragment Ion |

| 249/251 | [M]⁺ (Molecular ion) |

| 170 | [M - Br]⁺ |

| 100 | [C₄H₈NOCH₂]⁺ |

| 86 | [C₄H₈NO]⁺ (Morpholine ring) |

This table is based on predicted fragmentation patterns for the free base form of the compound.

Computational Chemistry and Molecular Modeling for Morpholine Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide fundamental insights into the electronic structure of a molecule, which governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. chemrxiv.orgnih.govdntb.gov.ua For 4-(6-Bromohexyl)morpholine Hydrobromide, DFT calculations would be instrumental in determining its three-dimensional structure and the distribution of electrons within the molecule. Such studies on other morpholine (B109124) derivatives have been used to identify the most stable conformations and to calculate key electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. researchgate.netrsc.org These parameters are crucial for predicting the chemical reactivity of the compound.

A hypothetical DFT analysis of 4-(6-Bromohexyl)morpholine Hydrobromide would involve optimizing the geometry of the molecule to find its lowest energy state. The resulting data would include bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

Table 1: Hypothetical DFT-Calculated Properties for 4-(6-Bromohexyl)morpholine Hydrobromide

| Property | Hypothetical Value | Significance |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic stability. | |

| Dipole Moment | Provides insight into the molecule's polarity. | |

| Mulliken Atomic Charges | Shows the partial charge distribution on each atom. |

Note: This table is for illustrative purposes only. No published data exists for 4-(6-Bromohexyl)morpholine Hydrobromide.

The hexyl chain in 4-(6-Bromohexyl)morpholine Hydrobromide allows for significant conformational flexibility. Conformational analysis and energy minimization studies, often performed using DFT or molecular mechanics, would identify the most stable spatial arrangements of the atoms. This is critical as the biological activity of a molecule can be highly dependent on its conformation. For similar flexible molecules, researchers have identified multiple low-energy conformers that could be relevant for receptor binding.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov This is a cornerstone of computer-aided drug design.

The morpholine moiety is present in a number of compounds that have been investigated as inhibitors of enzymes like mTOR (mammalian target of rapamycin) and cholinesterases. mdpi.comacs.orgresearchgate.netresearchgate.net Molecular docking studies on other morpholine derivatives have revealed key interactions, such as hydrogen bonds and hydrophobic contacts, between the morpholine ring and the active site of these proteins. nih.gov For 4-(6-Bromohexyl)morpholine Hydrobromide, docking simulations would be necessary to predict if it can bind to these or other protein targets. The bromohexyl group would be of particular interest, as its interactions within a binding pocket could significantly influence affinity and selectivity.

Table 2: Illustrative Ligand-Protein Interactions for a Morpholine Derivative

| Protein Target | Interacting Residues | Type of Interaction |

| mTOR | Val2240, Lys2187, Asp2195 | Hydrogen Bond, Hydrophobic |

| Acetylcholinesterase | Trp84, Tyr334 | π-π Stacking, Hydrogen Bond |

Note: This table is based on studies of other morpholine compounds and does not represent data for 4-(6-Bromohexyl)morpholine Hydrobromide.

Docking programs use scoring functions to estimate the binding affinity between a ligand and a protein, typically expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable complex. Without experimental data, these predictions provide a valuable, albeit approximate, ranking of potential drug candidates. For 4-(6-Bromohexyl)morpholine Hydrobromide, a predicted binding affinity for a target like mTOR or acetylcholinesterase would be the first step in assessing its potential as a therapeutic agent. ddg-pharmfac.netnih.govnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can model the dynamic behavior of the ligand-protein complex over time. nih.gov An MD simulation of 4-(6-Bromohexyl)morpholine Hydrobromide bound to a protein would reveal the stability of the binding pose and the flexibility of the ligand and protein. This information is crucial for understanding the mechanism of binding and for refining the design of more potent and specific inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. dergipark.org.tr This approach is fundamental in medicinal chemistry for optimizing lead compounds and predicting the activity of newly designed molecules. e3s-conferences.orgnih.gov

The foundation of any QSAR model is the conversion of a chemical structure into a set of numerical values known as molecular descriptors. researchgate.net These descriptors quantify various aspects of a molecule's physicochemical properties. For a compound like 4-(6-bromohexyl)morpholine hydrobromide, thousands of descriptors can be calculated, falling into several categories.

The process begins with generating a large pool of descriptors. Subsequently, a crucial step is to select a smaller subset of relevant descriptors that have the strongest correlation with the biological activity being studied, while avoiding descriptors that are highly correlated with each other. This selection process is vital for building a robust and predictive QSAR model. dntb.gov.ua

| Descriptor Class | Description | Examples |

|---|---|---|

| Constitutional (2D) | Derived from the 2D representation, describing atom counts, bond types, and molecular weight. | Molecular Weight, Number of N and O atoms, Number of rotatable bonds. |

| Topological (2D) | Characterize the atomic connectivity and branching of the molecule. | Topological Polar Surface Area (TPSA), Wiener index, Kier & Hall connectivity indices. researchgate.net |

| Geometrical (3D) | Based on the 3D coordinates of the atoms, describing molecular size and shape. | Molecular Volume, Surface Area, Radius of Gyration. dergipark.org.tr |

| Quantum-Chemical (3D) | Calculated using quantum mechanics, describing electronic properties. | HOMO/LUMO energies, Dipole Moment, Partial Charges, Electronegativity. nih.govdergipark.org.tr |

| Physicochemical | Relate to properties like lipophilicity and solubility. | LogP (octanol-water partition coefficient), Molar Refractivity. dergipark.org.tr |

Once relevant descriptors are selected, a mathematical model is constructed to correlate them with the observed biological activity (e.g., IC₅₀ values for enzyme inhibition) of a set of known morpholine derivatives. mdpi.com This model, once validated, can then be used to predict the activity of new, untested compounds.

Various statistical methods are employed to build QSAR models:

Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the activity. nih.gov

Partial Least Squares (PLS): A regression technique suitable when there are many, potentially correlated, descriptors. nih.gov

Non-linear Methods: Techniques like Artificial Neural Networks (ANN) or Gene Expression Programming (GEP) can capture more complex, non-linear relationships between structure and activity. nih.govfrontiersin.org

For example, a QSAR study on morpholine-capped β-lactam derivatives as potential anti-inflammatory agents used molecular docking to identify human inducible nitric oxide synthase (iNOS) as a likely target. The docking scores, which represent binding affinity, correlated well with the experimentally measured anti-inflammatory activity, demonstrating how computational predictions can align with biological outcomes. nih.gov A QSAR model for morpholine derivatives could predict their potential to inhibit specific enzymes, guiding the design of more potent analogs. The model might reveal, for instance, that lower lipophilicity and a specific charge distribution on the morpholine ring enhance inhibitory activity.

De Novo Design and Virtual Screening for Novel Morpholine Analogues

Beyond predicting the activity of existing compounds, computational methods can be used to design entirely new molecules.

De Novo Design refers to the computational creation of novel molecular structures from scratch, optimized to fit a specific protein's binding site. nih.govyoutube.com The process can start with a simple scaffold like the morpholine ring and computationally "grow" new functional groups and linkers, like the bromohexyl chain, to maximize favorable interactions with the target. This approach allows for the exploration of vast chemical space to discover previously unconsidered molecular architectures with desired properties. nih.gov

Virtual Screening is a complementary technique where large digital libraries containing millions of compounds are computationally "docked" into the binding site of a target protein. researchgate.net The compounds are then scored and ranked based on their predicted binding affinity. This allows for the rapid and cost-effective identification of promising "hits" for further experimental testing. A virtual screen could be performed to find other molecules that, like 4-(6-bromohexyl)morpholine, possess a morpholine head group and a flexible, functionalized tail, potentially leading to the discovery of novel inhibitors for a specific enzyme or receptor. mdpi.com

Mechanistic Investigations of Biological Activities of Morpholine Derivatives

Molecular Targets and Pathways of Action

The biological effects of morpholine (B109124) derivatives are often traced to their interaction with specific molecular targets, leading to the modulation of critical cellular signaling pathways.

Inhibition of Mammalian Target of Rapamycin (B549165) (mTOR) Signaling Pathway (as exemplified by THQ derivatives)

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival. mdpi.com Its dysregulation is a common feature in various cancers, making it a key therapeutic target. researchgate.net

Recent research has focused on developing morpholine-substituted tetrahydroquinoline (THQ) derivatives as potent and selective mTOR inhibitors. preprints.orgresearchgate.net The design strategy for these compounds involves incorporating a morpholine moiety to enhance binding interactions within the mTOR active site and improve pharmacodynamic properties. mdpi.comresearchgate.net Computational studies, including molecular docking and molecular dynamics simulations, have been instrumental in predicting the strong binding affinity and stability of these THQ derivatives within the mTOR kinase domain (PDB ID: 4JT6). preprints.orgnih.gov

Structure-activity relationship (SAR) analyses have revealed that the inclusion of both morpholine and trifluoromethyl groups on the THQ scaffold significantly boosts potency and selectivity against cancer cell lines. researchgate.netpreprints.org One of the most promising candidates, compound 10e (N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide), has demonstrated exceptional activity against A549 lung cancer cells, with an IC₅₀ value significantly lower than that of the standard agent Everolimus. researchgate.netpreprints.org These findings underscore the therapeutic potential of morpholine-containing THQ derivatives as mTOR inhibitors for cancer treatment. preprints.org

Table 1: In Vitro Antiproliferative Activity of Selected Morpholine-Substituted THQ Derivatives

| Compound | Target Cell Line | IC₅₀ (µM) |

|---|---|---|

| 10e | A549 (Lung Cancer) | 0.033 ± 0.003 |

| 10h | MCF-7 (Breast Cancer) | 0.087 ± 0.007 |

| 10d | A549 (Lung Cancer) | 0.062 ± 0.01 |

| 10d | MCF-7 (Breast Cancer) | 0.58 ± 0.11 |

| 10d | MDA-MB-231 (Breast Cancer) | 1.003 ± 0.008 |

Data sourced from in vitro MTT assays. nih.gov

Investigation of Cholinesterase Inhibition Mechanisms

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov The morpholine scaffold is frequently found in cholinesterase inhibitors, where it contributes to favorable interactions with the enzyme's active site. nih.gov

Studies on novel series of 4-N-phenylaminoquinoline derivatives bearing a morpholine group have shown significant inhibitory activity against both AChE and BChE. mdpi.com The inhibitory potency of these compounds is closely linked to their structural features, such as the length of the methylene (B1212753) side chain connecting the quinoline (B57606) and morpholine rings. For instance, derivatives with a two-methylene linker generally exhibit better AChE inhibition than those with three or four-methylene linkers. mdpi.com

Kinetic analysis of the most potent compounds, such as 11g , demonstrated a mixed-type inhibition mechanism for AChE. mdpi.com This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.comnih.gov Similarly, morpholine-based chalcones have been identified as potent, dual-acting inhibitors of monoamine oxidase-B (MAO-B) and AChE. nih.gov

Table 2: Cholinesterase Inhibitory Activities of Representative Morpholine Derivatives

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Inhibition Type (AChE) |

|---|---|---|---|

| 11g | 1.94 ± 0.13 | 28.37 ± 1.85 | Mixed-type |

| 11a | - | - | Mixed-type |

| MO1 | - | - | - |

| MO5 | 6.1 | - | - |

| MO9 | 12.01 | - | - |

Cellular Assays for Mechanistic Profiling

To understand the mechanisms through which morpholine derivatives exert their biological effects, a variety of cellular and biochemical assays are employed.

In Vitro Assays for Target Engagement (e.g., enzymatic assays)

Confirming that a compound engages its intended molecular target is a critical step in mechanistic investigation. For enzyme inhibitors, this is typically achieved through in vitro enzymatic assays.

Kinase Assays: For mTOR inhibitors like the THQ derivatives, target engagement is confirmed using mTOR kinase assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the mTOR enzyme, often quantified using methods like ELISA or radiometric assays. mdpi.com

Cholinesterase Inhibition Assays: The inhibitory activity against AChE and BChE is commonly evaluated using the Ellman's method, a spectrophotometric assay that measures the activity of the enzyme by detecting the product of substrate hydrolysis. mdpi.comnih.gov

Molecular Docking: Complementing experimental assays, computational methods like molecular docking are used to visualize and predict how the inhibitor binds to the active site of the target enzyme. nih.govfrontiersin.org This provides insights into the specific amino acid residues involved in the interaction and helps explain the structure-activity relationships observed experimentally. frontiersin.org

Cellular Uptake and Intracellular Distribution Studies

For a compound to be effective, it must be able to cross the cell membrane and reach its intracellular target. Cellular uptake studies are designed to measure this process. These studies often utilize fluorescently-labeled versions of the compound or nanoparticles carrying the compound. dovepress.com

Techniques like flow cytometry and fluorescence microscopy are employed to quantify and visualize the internalization of the compounds. dovepress.comnih.gov Flow cytometry provides quantitative data on the mean fluorescence intensity within a large population of cells, indicating the extent of uptake. dovepress.com Fluorescence microscopy allows for the visualization of the compound's distribution within the cell, showing whether it accumulates in the cytoplasm, nucleus, or other organelles. dovepress.com Studies have shown that factors like particle size and surface charge significantly influence the efficiency of cellular uptake. dovepress.com

Apoptosis Induction Mechanisms at a Cellular Level (e.g., caspase activation pathways)

Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate tumor cells. thermofisher.com Morpholine derivatives have been shown to induce apoptosis in various cancer cell lines. preprints.orgnih.gov Several assays are used to dissect the apoptotic pathways involved.

Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. brieflands.com In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the cell membrane, where it can be bound by fluorescently labeled Annexin V.

Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Colorimetric or fluorometric assays are used to measure the activity of key initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3). brieflands.comnih.gov Activation of caspase-8 typically points to the extrinsic (death receptor) pathway, while activation of caspase-9 indicates the intrinsic (mitochondrial) pathway. brieflands.com Studies on morpholin-3-one (B89469) derivatives have shown they can induce apoptosis by elevating levels of proteins like p53 and Fas. nih.gov

DNA Fragmentation Analysis: A hallmark of late-stage apoptosis is the fragmentation of nuclear DNA. This can be visualized as a "DNA ladder" on an agarose (B213101) gel or quantified using methods like the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay. thermofisher.comnih.gov

In Vitro Biological Activity Spectrum of Morpholine Derivatives

The structural versatility of the morpholine moiety allows for the synthesis of diverse derivatives with a wide range of biological actions. nih.gov The incorporation of different substituents onto the morpholine ring system plays a crucial role in determining the potency and selectivity of these compounds against various biological targets. mdpi.com

A significant area of research has focused on the anticancer potential of morpholine derivatives. Studies have demonstrated that these compounds can exhibit potent and selective cytotoxic activity against various human cancer cell lines. mdpi.com The mechanism often involves the inhibition of key cellular pathways, such as the mTOR pathway, which is critical for cell growth and proliferation. mdpi.com

For instance, a series of morpholine-substituted tetrahydroquinoline derivatives showed significant antiproliferative effects. mdpi.com The cytotoxic activity is greatly influenced by the nature and position of substituents on the associated aromatic rings. mdpi.com The presence of electron-withdrawing groups, such as trifluoromethyl groups, has been shown to enhance cytotoxicity against lung (A549), breast (MCF-7), and triple-negative breast cancer (MDA-MB-231) cell lines. mdpi.com Similarly, other studies have highlighted the efficacy of morpholine-based compounds, such as nickel(II) complexes of 1,3-bis(1-morpholinothiocarbonyl)benzene, which displayed selective cytotoxicity against MCF-7 cells. nih.gov

Antiproliferative Activity of Selected Morpholine Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 10e (Morpholine-substituted tetrahydroquinoline) | A549 (Lung) | 0.033 ± 0.003 | mdpi.com |

| Compound 10h (Morpholine-substituted tetrahydroquinoline) | MCF-7 (Breast) | 0.087 ± 0.007 | mdpi.com |

| Compound 10d (Morpholine-substituted tetrahydroquinoline) | A549 (Lung) | 0.062 ± 0.01 | mdpi.com |

| MCF-7 (Breast) | 0.58 ± 0.11 | ||

| MDA-MB-231 (Breast) | 1.003 ± 0.008 | ||

| 2-((4-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)thieno[3,2-d]pyrimidin-4-yl)morpholine | MDA-MB-231 (Breast) | Data not quantified, but showed strong activity | researchgate.net |

| Morpholine-acetamide derivative (1h) | ID8 (Ovarian) | 9.40 | nih.gov |

| Morpholine-acetamide derivative (1i) | ID8 (Ovarian) | 11.2 | nih.gov |

The morpholine scaffold is also a key component in the development of new antibacterial agents. mdpi.comresearchgate.net Its derivatives have been shown to be effective against a variety of bacterial strains. nih.gov The ability of the morpholine ring to improve properties like solubility and membrane permeability can enhance the intracellular concentration and efficacy of a drug. mdpi.com For example, certain alkaloids that incorporate a 2,6-disubstituted morpholine fragment have demonstrated antimicrobial activity against Bacillus subtilis. researchgate.net The development of morpholine-containing compounds continues to be a strategy in the search for novel antibiotics to combat drug-resistant pathogens. nih.gov

Morpholine derivatives have been identified as possessing anti-inflammatory properties. mdpi.comresearchgate.net The natural alkaloid chelonin A, which contains a morpholine structure, has been reported to exhibit anti-inflammatory effects in vivo. researchgate.net The versatility of the morpholine scaffold allows for its incorporation into various molecular frameworks designed to target pathways involved in inflammation. mdpi.com This makes it a valuable component in the design of new anti-inflammatory agents. researchgate.net

Pharmacophore Modeling and Design Principles for Bioactive Morpholine Structures

Pharmacophore modeling is a crucial tool in medicinal chemistry for identifying the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov For morpholine-based compounds, the morpholine ring itself is often a key pharmacophoric element. nih.govresearchgate.net

Design principles for bioactive morpholine structures often focus on several key aspects:

Improved Pharmacokinetics: The morpholine moiety is frequently used to enhance the drug-like properties of a molecule. Its inclusion can lead to better solubility, membrane permeability, and metabolic stability. nih.govmdpi.com

Target Interaction: The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, facilitating strong interactions with biological targets like enzyme active sites or receptors. mdpi.comnih.gov

Structural Scaffold: The morpholine ring serves as a versatile and synthetically accessible scaffold. nih.gov Its structure can be modified to correctly orient various substituents in three-dimensional space, optimizing their interaction with the target protein. mdpi.com For example, in the design of mTOR inhibitors, a morpholine-like substitution was positioned at a specific distance from a tetrahydroquinoline core to promote binding. mdpi.com

Electronic Properties: The electron-deficient nature of the ring can enable favorable hydrophobic interactions. researchgate.net The addition of specific functional groups to other parts of the molecule, guided by structure-activity relationship (SAR) studies, can significantly modulate the biological activity. For instance, incorporating trifluoromethyl groups on an associated benzamide (B126) moiety was found to increase cytotoxic potency in a series of morpholine derivatives. mdpi.com

By understanding these principles, medicinal chemists can rationally design novel morpholine derivatives with enhanced potency and selectivity for a desired biological effect. nih.gov

Future Directions and Translational Perspectives in Morpholine Derivative Research

Design of Novel Morpholine (B109124) Architectures with Enhanced Selectivity and Potency

The design of new morpholine-containing molecules is a dynamic area of research focused on optimizing their therapeutic potential. A key strategy involves creating novel architectures to improve binding affinity and selectivity for specific biological targets. rsc.orgnih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how different structural modifications influence biological activity. nih.gov

Researchers systematically modify the morpholine scaffold and its substituents to probe interactions with target proteins, such as enzymes or receptors. nih.govrsc.org For example, in the development of inhibitors for bovine carbonic anhydrase-II, morpholine-based thiazoles were strategically altered to enhance binding affinity and selectivity. rsc.orgnih.gov Studies on pirfenidone (B1678446) analogues revealed that a compound featuring a morpholine ring exhibited more potent antifibrotic activity compared to analogues with piperidine (B6355638) or thiomorpholine (B91149) rings. acs.org Similarly, the development of selective norepinephrine (B1679862) reuptake inhibitors was advanced by creating efficient synthetic routes that allow for late-stage diversification of morpholine derivatives, facilitating the optimization of potency and selectivity. nih.gov

The goal is to identify a "pharmacophore" – the essential three-dimensional arrangement of features responsible for a molecule's biological activity. rsc.org For instance, research on 2-morpholinobenzoic acid scaffolds identified the optimal pharmacophore for anti-proliferative activity. rsc.org By understanding these relationships, chemists can design next-generation compounds with enhanced potency against the intended target and reduced off-target effects.

Exploration of Multifunctional Ligands Incorporating Morpholine Scaffolds

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. nih.govmdpi.com This has led to the emergence of the multi-target directed ligand (MTDL) paradigm, which aims to design single molecules that can interact with several targets simultaneously. nih.govacs.org The morpholine scaffold is an attractive component for creating such multifunctional ligands, or "hybrids." nih.gov

The strategy involves combining the morpholine moiety with other known pharmacophores to create a new, single chemical entity with a blended activity profile. acs.org For example, researchers have designed and synthesized novel hybrids of pyrimidine (B1678525) and morpholine to identify potent cytotoxic agents against cancer cells. nih.gov In another instance, morpholine-based chalcones were developed as dual-acting inhibitors of both monoamine oxidase-B and acetylcholinesterase, targets relevant to neurodegenerative diseases. taylorandfrancis.com The indole (B1671886) scaffold has also been incorporated into morpholine-containing structures to target the aryl hydrocarbon receptor. researchgate.net

This approach offers a sophisticated alternative to administering multiple drugs, potentially simplifying treatment regimens and improving patient outcomes. acs.org The challenge lies in the rational design of these complex molecules to achieve the desired balance of activities at each target. acs.org

Application of Advanced High-Throughput Screening Methodologies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of millions of chemical compounds for activity against a specific biological target. wikipedia.orgdoccheck.com This automated process uses robotics, liquid handling devices, and sensitive detectors to quickly identify "hits" or "leads" from large compound libraries. wikipedia.orgbmglabtech.com These hits serve as the starting point for more focused medicinal chemistry efforts, including the design of novel morpholine derivatives. bmglabtech.com

The HTS process generally involves several key steps:

Assay Plate and Library Preparation : A biologically relevant target (e.g., a protein or cell) is selected, and a diverse library of compounds is prepared in microtiter plates. wikipedia.orgbmglabtech.comopentrons.com

Assay Development : A robust and sensitive assay is designed to measure the effect of the library compounds on the target. opentrons.com This could be a biochemical assay measuring enzyme inhibition or a cell-based assay measuring a cellular response. opentrons.com

Automation and Screening : Robotic systems perform the assay, adding compounds to the target and measuring the outcomes at a massive scale. bmglabtech.compharmtech.com

Data Analysis and Hit Selection : Sophisticated software analyzes the vast amount of data generated to identify statistically significant hits, while quality control metrics ensure the reliability of the results. wikipedia.org

Recent advances in HTS include miniaturization, which reduces costs by using smaller volumes of reagents, and the integration of more complex analytical techniques like high-content imaging and mass spectrometry. opentrons.compharmtech.com These advanced methodologies allow for a more nuanced understanding of a compound's effect early in the discovery process, accelerating the development of new therapeutics. pharmtech.comtechnologynetworks.com

Integration of Artificial Intelligence and Machine Learning in Morpholine Drug Discovery

Artificial Intelligence (AI) and its subfield, Machine Learning (ML), are revolutionizing drug discovery by analyzing vast and complex datasets far more efficiently than traditional methods. ijpsjournal.commaxisclinical.com In the context of morpholine-based drug development, AI can be integrated across the entire discovery pipeline. researchgate.netnih.gov

Key applications include:

Target Identification : AI algorithms can analyze multi-omics data to identify and validate novel biological targets for therapeutic intervention. nih.gov

Virtual Screening and De Novo Design : Instead of or in addition to physical HTS, AI can perform virtual screening, using computational models to predict how millions of digital compounds might interact with a target. nih.govnih.gov Deep learning models can even engage in de novo design, generating entirely new molecular structures, such as novel morpholine derivatives, that are optimized for desired properties. ijpsjournal.com

Property Prediction : ML models can predict the physicochemical and pharmacokinetic properties (e.g., solubility, toxicity, metabolic stability) of designed compounds, helping chemists prioritize which molecules to synthesize and test. nih.gov

Clinical Trial Optimization : AI can enhance the design and execution of clinical trials by improving patient selection, predicting trial outcomes, and even generating synthetic control arms from real-world data. maxisclinical.comnih.gov

By integrating AI, researchers can significantly shorten development timelines, reduce costs, and increase the probability of success in bringing new morpholine-based drugs to market. researchgate.netnih.gov For example, a large-scale study demonstrated that a convolutional neural network successfully identified novel hits across numerous therapeutic areas, suggesting that computational methods can substantially augment or even replace HTS in some cases. nih.gov

Potential for 4-(6-Bromohexyl)morpholine Hydrobromide as a Precursor in Advanced Chemical Synthesis

The chemical compound 4-(6-Bromohexyl)morpholine Hydrobromide is a bifunctional molecule well-suited for use as a building block or precursor in advanced chemical synthesis. achemblock.com Its structure consists of a morpholine ring attached to a six-carbon alkyl chain (hexyl) which is terminated by a bromine atom. achemblock.com This architecture makes it a valuable reagent for constructing more complex molecules.

The utility of this compound stems from its two distinct chemical features:

The Morpholine Moiety : This part of the molecule imparts specific physicochemical properties, such as influencing solubility and providing a defined three-dimensional structure. The morpholine ring itself is a common feature in many bioactive compounds. nih.gov

The Bromohexyl Group : The terminal bromine atom on the hexyl chain is a reactive site. As an alkyl bromide, it is an excellent electrophile for nucleophilic substitution reactions. researchgate.netresearchgate.net This allows the molecule to be readily attached to other chemical scaffolds that possess a nucleophilic group (e.g., an amine, alcohol, or thiol).

This dual nature allows 4-(6-bromohexyl)morpholine hydrobromide to serve as a versatile linker or synthon. It can be used to introduce a morpholino-hexyl group onto a core structure, a common strategy for exploring structure-activity relationships or developing multifunctional ligands. nih.govacs.org For example, it could be reacted with various nucleophiles to create a library of new morpholine derivatives for high-throughput screening. Its role as a synthetic intermediate is crucial for building the complex and diverse molecular architectures needed to advance modern drug discovery. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 4-(6-Bromohexyl)morpholine Hydrobromide, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves alkylation of morpholine with 1,6-dibromohexane, followed by hydrobromide salt formation. Key steps include:

- Bromination : Use a brominating agent (e.g., HBr or PBr₃) under anhydrous conditions to minimize side reactions .

- Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/ether mixtures to isolate the product .

- Optimization : Monitor reaction progress via TLC (Rf ~0.5 in 9:1 CHCl₃/MeOH) and adjust stoichiometry (1:1.2 molar ratio of morpholine to 1,6-dibromohexane) to maximize yield .

Q. How should researchers characterize the purity and structural integrity of 4-(6-Bromohexyl)morpholine Hydrobromide?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show δ 3.6–3.8 ppm (morpholine ring protons) and δ 1.2–1.8 ppm (hexyl chain protons). ¹³C NMR should confirm the bromine substitution at C6 .

- Mass Spectrometry : ESI-MS (positive mode) should display [M+H]⁺ at m/z 294.1 (C₁₀H₂₁BrNO⁺) .

- Elemental Analysis : Validate Br content (~25.8% by weight) via combustion analysis .

Q. What solvent systems are suitable for solubility testing, and how do they impact experimental design?

- Methodological Answer :

- Polar Solvents : DMSO or DMF (≥50 mg/mL) for stock solutions in biological assays. Pre-filter (0.22 µm) to ensure clarity .

- Aqueous Buffers : Test solubility in PBS (pH 7.4) with ≤1% DMSO for in vitro studies. Use sonication (30 min, 40°C) to enhance dispersion .

- Stability : Monitor degradation via HPLC (C18 column, 70:30 H₂O/ACN + 0.1% TFA) over 24 hours at 25°C .

Q. What safety protocols are critical when handling 4-(6-Bromohexyl)morpholine Hydrobromide?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation .

- Waste Disposal : Neutralize residual HBr with 10% NaOH before disposal in halogenated waste containers .

- Spill Management : Absorb with vermiculite, seal in a chemical-resistant bag, and label for hazardous waste collection .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray crystallography data (if available) to validate bond angles and torsional strain .

- Kinetic Studies : Perform time-resolved NMR to track intermediate formation during bromination, identifying deviations from theoretical pathways .

- Error Analysis : Reassess solvent effects (e.g., dielectric constant) in computational models to align with experimental conditions .

Q. What strategies are effective in studying structure-activity relationships (SAR) for 4-(6-Bromohexyl)morpholine Hydrobromide in drug delivery systems?

- Methodological Answer :

- Derivatization : Synthesize analogs with varying alkyl chain lengths (C4–C8) and compare logP values (shake-flask method) to assess hydrophobicity .

- In Vitro Testing : Use Caco-2 cell monolayers to measure permeability (apparent Papp) and correlate with structural modifications .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers (GROMACS) to predict membrane penetration efficiency .

Q. How can advanced spectroscopic techniques clarify discrepancies in reported spectral data for this compound?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in ¹H NMR, particularly in the morpholine and hexyl regions .

- X-ray Crystallography : Determine absolute configuration and crystal packing effects, which may explain batch-to-batch variability in melting points .

- IR Microspectroscopy : Map hydrogen bonding patterns (e.g., N–H···Br interactions) to confirm salt formation .

Q. What experimental designs are optimal for evaluating the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 72 hours. Analyze degradation products via LC-MS .

- Arrhenius Plotting : Calculate activation energy (Ea) using rate constants from stability data at 25°C, 40°C, and 60°C to predict shelf life .

- Light Sensitivity : Use UV-vis spectroscopy (200–400 nm) to detect photodegradation under ICH Q1B guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.